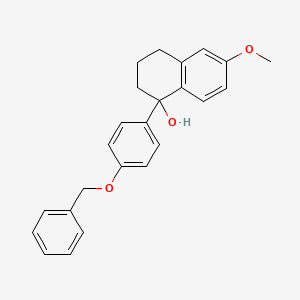
rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as rac-HMN-214, and it is a type of tetrahydronaphthalene that has been synthesized using a specific method. The synthesis method involves the use of various chemical reagents and catalysts to produce the final product. The compound has been extensively studied for its potential use in scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of rac-HMN-214 involves the inhibition of the microtubule network in cancer cells. Microtubules are essential for cell division, and the inhibition of their function can lead to cell death. Rac-HMN-214 binds to the colchicine binding site on microtubules, which disrupts their function and leads to the inhibition of cell division. Additionally, rac-HMN-214 has been shown to induce the accumulation of cells in the G2/M phase of the cell cycle, which is a critical phase for cell division.
Biochemical and Physiological Effects:
Rac-HMN-214 has several biochemical and physiological effects, including the inhibition of cell division, induction of apoptosis, and accumulation of cells in the G2/M phase of the cell cycle. Additionally, rac-HMN-214 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is essential for the growth and spread of cancer cells, and the inhibition of this process can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of rac-HMN-214 for lab experiments is its potent anti-tumor activity against various types of cancer cells. Additionally, rac-HMN-214 has been shown to have a low toxicity profile, making it a potential candidate for cancer treatment. However, one of the limitations of rac-HMN-214 is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on rac-HMN-214. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, more studies are needed to investigate the potential use of rac-HMN-214 in combination with other anti-cancer agents to improve its efficacy. Furthermore, more research is needed to investigate the potential use of rac-HMN-214 in other areas of scientific research, such as neurodegenerative diseases and inflammatory disorders.
Synthesemethoden
The synthesis of rac-HMN-214 involves the use of several chemical reagents and catalysts. The starting material for the synthesis is 4-benzyloxyphenylacetonitrile, which is then subjected to a series of chemical reactions to produce the final product. The synthesis begins with the reduction of 4-benzyloxyphenylacetonitrile using sodium borohydride to produce 4-benzyloxyphenylethanol. The next step involves the formation of a Grignard reagent using magnesium and methyl iodide, which is then added to the 4-benzyloxyphenylethanol to produce 4-(4-benzyloxyphenyl)butanol. The final step involves the cyclization of 4-(4-benzyloxyphenyl)butanol using a palladium catalyst to produce rac-HMN-214.
Wissenschaftliche Forschungsanwendungen
Rac-HMN-214 has been extensively studied for its potential use in scientific research applications. One of the primary areas of research has been its potential as an anti-cancer agent. Studies have shown that rac-HMN-214 has potent anti-tumor activity against various types of cancer cells, including breast cancer, pancreatic cancer, and lung cancer. Additionally, rac-HMN-214 has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Eigenschaften
IUPAC Name |
6-methoxy-1-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-26-22-13-14-23-19(16-22)8-5-15-24(23,25)20-9-11-21(12-10-20)27-17-18-6-3-2-4-7-18/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAUMVPUGNCROD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

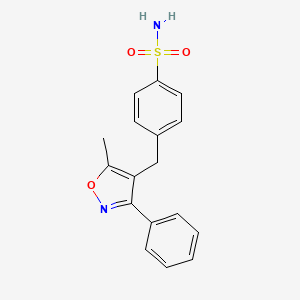
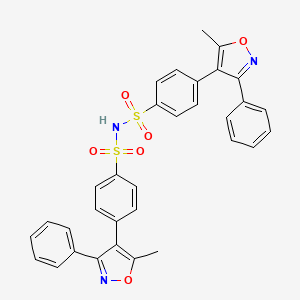
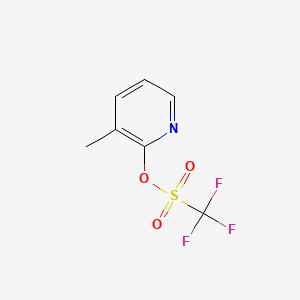
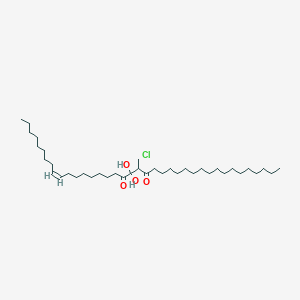

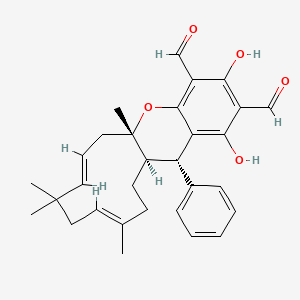
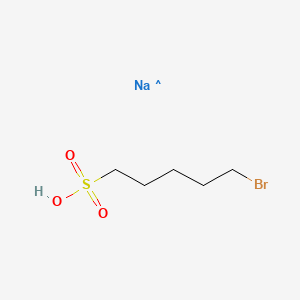
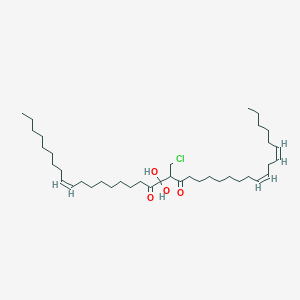

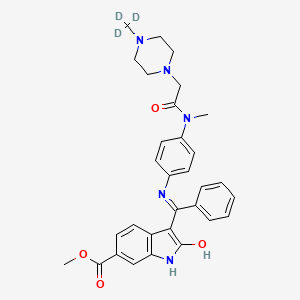
![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
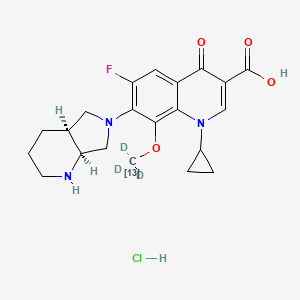
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)